molecular formula C21H18O6 B3538958 4-(isopropoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate

4-(isopropoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B3538958
M. Wt: 366.4 g/mol
InChI Key: QWAFQQJIVQWTER-UHFFFAOYSA-N
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Description

Ethyl coumarin-3-carboxylate is an important compound in organic synthesis and is used in the production of biologically active compounds . It is also known as 3-carboethoxy(coumarin) and as ethyl 2-oxo-2H-chromene-3-carboxylate or ethyl 2H-1-benzopyran-3-carboxylate in the IUPAC system .


Synthesis Analysis

Coumarins were first synthesized via the Perkin reaction in 1868, and many simple coumarins are still prepared through this method . In the early 1900s, the Knoevenagel reaction emerged as an important synthetic method to synthesize coumarin derivatives with a carboxyl group at the 3-position . Other synthetic methods for coumarins have been reported, including the Pechmann, Reformatsky, and Wittig reactions .


Molecular Structure Analysis

The molecular structure of these compounds is complex and involves a coumarin ring and an ester group .


Chemical Reactions Analysis

The reactions of these compounds can be classified as coumarin ring reactions and ester group reactions . Some of these reactions have been applied successfully to the synthesis of biologically and industrially important compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure and the presence of different functional groups .

Mechanism of Action

While the mechanism of action of “4-(isopropoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate” is not specifically known, coumarins and their derivatives are involved in the actions of plant growth hormones and growth regulators, the control of respiration, photosynthesis, as well as defense against infection . They also act as antioxidants, enzyme inhibitors, and precursors of toxic substances .

Future Directions

The future directions in the study of these compounds could involve exploring new synthetic methods, studying their biological activity, and developing new applications in various fields .

Properties

IUPAC Name

(4-propan-2-yloxycarbonylphenyl)methyl 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-13(2)26-19(22)15-9-7-14(8-10-15)12-25-20(23)17-11-16-5-3-4-6-18(16)27-21(17)24/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAFQQJIVQWTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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